molecular formula C15H15F2NO2 B2567449 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 370852-67-8

2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2567449
CAS RN: 370852-67-8
M. Wt: 279.287
InChI Key: FVXWHITVEKPRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, and a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached. The molecule also contains an amino group (NH2) and a methylene group (CH2), both of which are common functional groups in organic chemistry .

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These compounds were evaluated for their antibacterial and antifungal activities against a variety of pathogens. The study found that some of the synthesized compounds exhibited significant antimicrobial properties, with certain derivatives showing higher activity than reference drugs against both Gram-positive and Gram-negative bacteria as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Synthesis of Porphyrin Derivatives

Li et al. (2011) reported the reaction of active methylene compounds, including derivatives of 2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, with N-confused porphyrin in THF. This reaction yielded a novel type of N-confused porphyrin derivatives in good yield without the need for any catalyst, demonstrating the compound's utility in porphyrin synthesis (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).

Synthesis of Polysubstituted Benzenes

Nelson and Nelson (1992) explored the use of dimedone (a closely related derivative of the compound ) in generating a variety of dimethylresorcinol derivatives. The process involved treatment with sulfuric acid and trifluoroacetic anhydride, leading to polysubstituted benzenes. This research highlights the compound's role in facilitating diverse synthetic pathways for creating complex organic molecules (Nelson & Nelson, 1992).

Electrophilic Iodination

Martinez-Erro et al. (2017) introduced 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione as a mild electrophilic iodinating agent. This derivative demonstrates the compound's potential in selective synthesis processes, such as the synthesis of α-iodinated carbonyl compounds from allylic alcohols, showcasing its utility in modifying organic molecules for further chemical research (Martinez-Erro, Bermejo Gómez, Vázquez-Romero, Erbing, & Martín‐Matute, 2017).

Safety And Hazards

As with any chemical compound, handling “2-(((3,4-Difluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” would require proper safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

2-[(3,4-difluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERJBBMVMUECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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